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Introduction: The Role of Precision Etching in
Semiconductor Fabrication

The relentless miniaturization of semiconductor devices, a cornerstone of modern electronics,
hinges on the ability to precisely sculpt intricate patterns onto silicon wafers. This process,
known as etching, is a critical step in integrated circuit (IC) manufacturing. Among the various
techniques, plasma etching, specifically Reactive lon Etching (RIE), has become indispensable
for its ability to achieve the high fidelity and anisotropy required for nanoscale features.[1]
Chlorotrifluoromethane (CCIFs), also known as CFC-13, has historically been a significant
etchant gas in this domain, particularly for silicon dioxide (SiOz) and other dielectric materials.
This guide provides a comprehensive overview of the application of CCIFs in semiconductor
manufacturing, detailing the underlying chemical principles, offering field-proven protocols, and
addressing critical safety and environmental considerations.

Scientific Foundation: The Plasma Chemistry of
Chlorotrifluoromethane

The efficacy of CCIFs as an etchant stems from its behavior within a radio-frequency (RF)
generated plasma. In a plasma state, the CCIFs molecules are fragmented into a cocktail of
reactive species, including ions and radicals.[2]
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Dissociation Pathways and Reactive Species Generation

When subjected to the energy of an RF field, the covalent bonds within the CCIFs molecule
break, leading to the formation of various reactive species. The primary dissociation pathways
can be represented as:

e +CCIFz > CF3*+Cl-+e e +CCIFs > CF3*+Cle+ e~ e~ + CCIFz - CF2e + Fe + Cle +
o

The key reactive species responsible for etching are the fluorine (F¢) and chlorine (Cle) radicals,
as well as energetic ions such as CFs*. These species are directed towards the wafer surface
by an electric field, initiating the etching process.[3]

The Mechanism of Anisotropic Etching of Silicon
Dioxide
The anisotropic etching of SiOz2, which results in vertical sidewalls, is a synergistic effect of

chemical reaction and physical ion bombardment.[4] The process can be broken down into the
following key steps:

¢ Adsorption: Reactive species from the plasma, primarily fluorine radicals, adsorb onto the
SiO2 surface.

e Reaction: The adsorbed fluorine reacts with the silicon in the SiO:z to form volatile silicon
tetrafluoride (SiF4). The presence of carbon-containing species can also lead to the
formation of volatile byproducts like carbon monoxide (CO) and carbon dioxide (COz). The
overall simplified reaction can be represented as:

SiO2 (s) + 4F+ (g) — SiFa (g) + Oz (9)

e lon Bombardment: Energetic ions (e.g., CFs*, Ar* if added) bombard the surface. This ion
bombardment serves two crucial purposes: it enhances the rate of the chemical reaction by
providing the necessary activation energy, and it sputters away non-volatile residues and the
etch products, clearing the surface for further reaction.[5] This directional ion bombardment
is the primary reason for the anisotropy of the etch, as the ions strike the horizontal surfaces
at a much higher flux than the vertical sidewalls.[4]
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Experimental Protocols: Reactive lon Etching of
Silicon Dioxide

This section provides a detailed, step-by-step methodology for a typical RIE process using
CCIFs to etch a silicon dioxide layer on a silicon wafer.

Part 1: Pre-Etching Wafer Preparation

A pristine wafer surface is paramount for achieving uniform and reproducible etch results. The
following cleaning protocol is recommended:

e Solvent Clean:
o Immerse the wafer in a beaker of electronic-grade acetone.

o Place the beaker in an ultrasonic bath for 5-10 minutes to remove organic residues.
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o Transfer the wafer to a beaker of electronic-grade isopropyl alcohol (IPA) and sonicate for
another 5-10 minutes.

o Rinse the wafer thoroughly with deionized (DI) water.

e RCA-1 Clean (Standard Clean 1):[6]

o Prepare a solution of DI water, ammonium hydroxide (NH4OH), and hydrogen peroxide
(H202) in a 5:1:1 ratio in a clean quartz beaker.

o Heat the solution to 75-80°C.

o Immerse the wafer in the heated solution for 10-15 minutes to remove any remaining
organic contaminants and form a thin, protective chemical oxide layer.

o Rinse the wafer extensively with DI water in a cascade rinser.

e Drying:

o Dry the wafer using a nitrogen (N2) gun, ensuring no water spots remain.
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Part 2: Reactive lon Etching Process

The following parameters are a starting point and may require optimization based on the
specific RIE system and desired etch characteristics.
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Parameter Typical Range Effect on Etching

Increases etchant
CCIFs Flow Rate 10 - 50 sccm concentration, affecting etch

rate.

Lower pressure increases ion

mean free path and
Chamber Pressure 10 - 100 mTorr ) ) ) ]

directionality, enhancing

anisotropy.

Higher power increases ion

energy and density, leading to
RF Power 50 - 300 W ] & y g

a higher etch rate but

potentially lower selectivity.

Can influence the volatility of
Substrate Temperature 20-80°C etch byproducts and the rate of
chemical reactions.

Hz can scavenge fluorine,
. increasing selectivity to silicon.
Additive Gas (e.g., Hz, O2) 0 - 20% of total flow )
O:2 can react with carbon to

prevent polymer formation.[7]

Step-by-Step Protocol:

System Preparation: Ensure the RIE chamber is clean and has been conditioned with a
dummy run if necessary.

o Wafer Loading: Load the cleaned and patterned wafer onto the substrate electrode.
o Pump Down: Evacuate the chamber to the desired base pressure.

e Gas Flow: Introduce CCIFs and any additive gases at the specified flow rates. Allow the
pressure to stabilize.

e Plasma Ignition: Apply RF power to ignite the plasma.
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Etching: Maintain the plasma for the calculated duration to achieve the desired etch depth.

Plasma Off: Turn off the RF power.

Purge and Vent: Purge the chamber with an inert gas like nitrogen before venting to
atmospheric pressure.

Wafer Unloading: Carefully remove the etched wafer from the chamber.

Part 3: Post-Etching Cleaning and Analysis

Post-etch cleaning is crucial to remove any fluorocarbon polymer residues that may have
formed during the RIE process.

e Oxygen Plasma Ashing:
o Place the wafer in a plasma asher.

o Introduce oxygen (O2) and apply RF power to create an oxygen plasma. This will oxidize
and remove the fluorocarbon residue.[8]

¢ \Wet Chemical Clean:

o A subsequent wet clean, such as a dilute hydrofluoric acid (HF) dip, may be necessary to
remove any thin oxide layer formed during the ashing step.[9]

e Analysis:

o Scanning Electron Microscopy (SEM): To inspect the etch profile, anisotropy, and surface
morphology.

o Profilometry: To measure the etch depth.

o X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition of the
surface and detect any remaining residues.

Safety and Handling of Chlorotrifluoromethane
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CCIFs is a colorless, non-flammable gas that is shipped as a liquefied gas under pressure.[8]
While it has low toxicity, it is an asphyxiant and can cause frostbite upon contact with the liquid.

[4]
Key Safety Precautions:

o Ventilation: Always handle CCIFs in a well-ventilated area, preferably within a gas cabinet
with dedicated exhaust.

» Personal Protective Equipment (PPE): Wear safety glasses, cryogenic gloves when handling
cylinders, and a lab coat. A self-contained breathing apparatus (SCBA) should be available
for emergency situations.[4]

o Storage: Store cylinders upright in a cool, dry, well-ventilated area away from heat and direct
sunlight.[10]

e Handling: Use a proper regulator and compatible materials for all gas lines. Check for leaks
regularly using a compatible leak detection solution.

o Disposal: Unused gas should be returned to the supplier. Contaminated gas may require
disposal through a licensed chemical waste facility.

Environmental Impact and Modern Alternatives

Chlorotrifluoromethane is a chlorofluorocarbon (CFC) with a high ozone depletion potential
(ODP) and a significant global warming potential (GWP).[8] Due to international agreements
such as the Montreal Protocol, its use has been largely phased out in favor of more
environmentally benign alternatives.

Modern Alternatives for Dielectric Etching:
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Etchant Gas Chemical Formula Key Characteristics

Lower GWP than CCIFs,
Trifluoromethane CHFs commonly used for SiO2
etching.[6]

High C/F ratio, promotes

Octafluorocyclobutane CaFs polymer formation for high
selectivity.[6]
] Low GWP, used for high-
Hexafluoro-1,3-butadiene CaFe ) )
aspect-ratio etching.[11]
High reactivity, used for
Chlorine Trifluoride ClIFs chamber cleaning and some

etching applications.

The selection of an appropriate etchant gas in modern semiconductor manufacturing involves a
careful balance of process performance, cost, and environmental impact.

Conclusion

Chlorotrifluoromethane has played a significant role in the history of semiconductor
manufacturing, enabling the precise etching of dielectric materials. While its use has diminished
due to environmental concerns, the fundamental principles of its plasma chemistry and the
protocols developed for its application have laid the groundwork for the advanced etching
processes used today. Understanding the science and methodology behind CCIFs etching
provides valuable insights for researchers and engineers working at the forefront of
semiconductor fabrication.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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